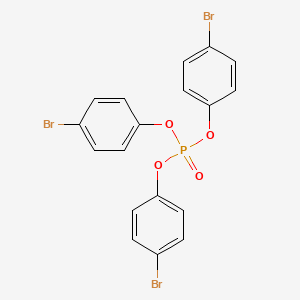

tris(4-bromophenyl) phosphate

Description

Properties

IUPAC Name |

tris(4-bromophenyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWLYUVQNRXNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Br)OC3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl) phosphate can be synthesized through a multi-step process involving the reaction of 4-bromophenyl derivatives with phosphorus trichloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms with bromophenyl groups. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromophenyl) phosphate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phosphorus atom can undergo oxidation to form phosphine oxides or reduction to form phosphines.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.

Major Products:

Substitution Reactions: Substituted this compound derivatives.

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Coupling Reactions: Biaryl or vinyl aromatic compounds.

Scientific Research Applications

Catalysis

TBPP serves as a ligand in organometallic chemistry, forming stable complexes with transition metals. These complexes are crucial in catalyzing various organic transformations, particularly in cross-coupling reactions such as:

- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

- Sonogashira Coupling : Involves coupling aryl halides with terminal alkynes.

- Negishi Coupling : Allows for the coupling of organozinc reagents with aryl halides.

These reactions are essential in synthesizing complex organic molecules used in pharmaceuticals and materials science.

Material Science

TBPP is investigated for its role in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. The presence of bromine atoms enhances its interaction with other molecules, making it suitable for applications requiring specific electronic properties.

Table 1: Comparison of TBPP with Similar Compounds

| Compound | Structure Type | Key Application |

|---|---|---|

| Tris(4-bromophenyl) phosphate | Organophosphorus | OLEDs, Catalysis |

| Tris(4-methylphenyl) phosphate | Organophosphorus | Catalysis |

| Tris(4-chlorophenyl) phosphate | Organophosphorus | Material Science |

Case Study 1: Catalytic Efficiency in Cross-Coupling Reactions

In a study published in the Journal of Organic Chemistry, TBPP was employed as a ligand in palladium-catalyzed Suzuki-Miyaura reactions. The results demonstrated that TBPP significantly enhanced the reaction yield compared to other ligands due to its ability to stabilize the palladium catalyst effectively .

Case Study 2: Application in OLED Technology

Research published in Advanced Materials highlighted the use of TBPP in fabricating OLED devices. The study indicated that devices incorporating TBPP exhibited improved luminescent efficiency and stability compared to those using conventional phosphorescent materials .

Biological Applications

While TBPP itself is not directly utilized in therapeutic contexts, derivatives of this compound are being explored for their potential biological activities. Research indicates that compounds derived from TBPP can interact with biological macromolecules, potentially influencing cellular processes .

Mechanism of Action

The mechanism of action of tris(4-bromophenyl) phosphate involves its role as a ligand in catalytic processes. It coordinates with transition metals, facilitating the formation of active catalytic species. These species then participate in various organic transformations, such as carbon-carbon bond formation. The molecular targets include metal centers in organometallic complexes, and the pathways involve coordination and electron transfer processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Analogues: TDCPP, TCEP, and TCPP

Chlorinated OPFRs, such as TDCPP (CAS 13674-87-8) and TCEP (CAS 115-96-8), share functional similarities with tris(4-bromophenyl) phosphate but differ in halogen substitution (Cl vs. Br) and alkyl/aryl backbone. Key distinctions include:

- Toxicological Gaps : Unlike TDCPP, which activates apoptosis pathways in aquatic organisms via mitochondrial dysfunction , the brominated analogue’s bioactivity remains uncharacterized.

Non-Halogenated Analogues: Tris(p-tert-Butylphenyl) Phosphate

Tris(p-tert-butylphenyl) phosphate (CAS 78-33-1) replaces bromine with bulky tert-butyl groups. This structural variation reduces reactivity and flame-retardant efficiency but enhances thermal stability, making it suitable for high-temperature industrial applications .

Brominated Aryl Phosphines

It is utilized in radical transfer reactions on metal surfaces, where debromination generates reactive intermediates . This contrasts with this compound, which is theorized to resist radical degradation due to its phosphate ester backbone .

Environmental and Industrial Implications

- Regulatory Status: While TDCPP and TCEP are restricted under regulations like REACH and Lenovo’s environmental standards , brominated analogues remain less regulated, highlighting a critical data gap.

Biological Activity

Tris(4-bromophenyl) phosphate (TBPP) is an organophosphorus compound with a notable molecular structure characterized by three bromophenyl groups attached to a phosphorus atom. This compound has garnered attention due to its potential biological activities, particularly in the context of environmental toxicity and its interactions with biological systems. This article explores the biological activity of TBPP, focusing on its mechanisms of action, toxicity profiles, and implications for human health and the environment.

Chemical Structure:

- Molecular Formula: CHBrP

- Molecular Weight: 453.00 g/mol

TBPP can be synthesized through a multi-step process involving the reaction of 4-bromophenyl derivatives with phosphorus trichloride, typically in the presence of a base like triethylamine. The synthesis is performed under inert conditions to prevent oxidation and hydrolysis.

The biological activity of TBPP is primarily attributed to its ability to interact with various cellular components:

- Enzyme Inhibition: TBPP has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially disrupting normal cellular functions.

- Cellular Toxicity: Studies indicate that TBPP can induce cytotoxic effects in various cell lines, leading to apoptosis and necrosis. For example, it has been linked to increased oxidative stress and mitochondrial dysfunction in human cell cultures .

Acute and Chronic Toxicity

TBPP exhibits both acute and chronic toxicity, which is critical for understanding its impact on human health and the environment:

- Acute Toxicity: Exposure to high concentrations can lead to immediate adverse effects such as respiratory distress and neurological symptoms.

- Chronic Toxicity: Long-term exposure has been associated with endocrine disruption and potential carcinogenic effects. Research indicates that TBPP may interfere with hormone signaling pathways, leading to reproductive and developmental toxicity .

Environmental Impact

Several studies have highlighted the environmental implications of TBPP:

- Aquatic Toxicity: Research has demonstrated that TBPP is toxic to aquatic organisms, affecting fish and invertebrate populations. For instance, exposure studies showed significant mortality rates in fish species after prolonged exposure to TBPP-contaminated water .

- Bioaccumulation Potential: TBPP has a high potential for bioaccumulation in aquatic ecosystems, raising concerns about its long-term ecological effects. This bioaccumulation can lead to higher trophic levels being adversely affected as contaminants move up the food chain .

Research Findings

Recent studies have focused on elucidating the mechanisms underlying TBPP's biological activity:

Q & A

Q. What in silico approaches are available to assess the endocrine-disrupting potential of this compound?

- Molecular docking studies with nuclear receptors (e.g., estrogen receptor α, androgen receptor) can predict binding affinity. Validate predictions with in vitro reporter gene assays (e.g., ER-CALUX). Bromine’s electronegativity may alter receptor-ligand interactions compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.